Boc-(N-gamma-ethyl)-L-glutamine

Übersicht

Beschreibung

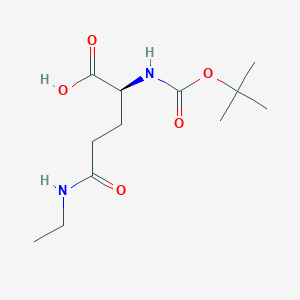

Boc-(N-gamma-ethyl)-L-glutamine: is a derivative of L-glutamine, where the gamma-amino group is protected by a tert-butyloxycarbonyl (Boc) group and an ethyl group is attached to the gamma position. This compound is often used in peptide synthesis and as an intermediate in the preparation of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Protection of L-glutamine: The synthesis begins with the protection of the amino group of L-glutamine using a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting L-glutamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

Ethylation: The gamma position of the protected L-glutamine is then ethylated. This can be done using ethyl iodide (EtI) or ethyl bromide (EtBr) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Purification: The final product, Boc-(N-gamma-ethyl)-L-glutamine, is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process involves:

Bulk protection: Using large quantities of Boc2O and TEA.

Efficient ethylation: Employing continuous flow reactors to ensure consistent ethylation.

Automated purification: Utilizing industrial-scale chromatography systems for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Boc-(N-gamma-ethyl)-L-glutamine can undergo oxidation reactions, particularly at the ethyl group, forming aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups at the gamma position.

Substitution: The Boc group can be substituted with other protecting groups or removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.

Major Products

Oxidation: Formation of gamma-ethyl-L-glutamic acid.

Reduction: Formation of gamma-ethyl-L-glutamine derivatives.

Substitution: Formation of free gamma-ethyl-L-glutamine.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of Boc-(N-gamma-ethyl)-L-glutamine is in the synthesis of peptides. The Boc group serves as a protecting group for the amine functionality of glutamine, allowing it to be incorporated into peptide chains without interfering with the synthesis process. Once the peptide is assembled, the Boc group can be selectively removed to expose the functional N-ethyl glutamine moiety, which can then participate in further biological interactions or modifications.

Synthetic Route

The synthesis of this compound typically involves several straightforward steps using readily available reagents. The process is designed to ensure high yields and purity, making it suitable for research applications where precise chemical composition is critical.

Drug Development

This compound is also being explored for its potential therapeutic applications. Research indicates that derivatives of L-glutamine may exhibit various biological activities, including modulation of cellular processes such as protein synthesis and nitrogen metabolism. The unique ethyl substitution at the gamma position may influence its pharmacological properties, making it a candidate for further investigation in drug development.

Biological Activities

Studies have shown that modifications to the glutamine structure can affect its uptake and metabolism within cells. For example, investigations into how this compound interacts with glutamine transporters or receptors can provide insights into its potential as a therapeutic agent .

Interaction Studies

Research involving this compound often focuses on its binding affinity to various receptors or enzymes. Understanding these interactions helps elucidate its biological roles and potential therapeutic effects. For instance, studies have investigated how this compound interacts with specific glutamine transporters, which are crucial for cellular uptake and metabolism of glutamine .

Case Studies and Research Findings

Recent studies have highlighted the significance of glutamine metabolism in cancer therapy, indicating that inhibitors targeting glutamine transporters can have profound effects on tumor growth and survival rates in preclinical models . The development of small molecule antagonists like V-9302 has demonstrated that targeting glutamine transport can lead to anti-tumor efficacy through mechanisms that may also involve compounds like this compound.

In one notable case study, V-9302 was shown to effectively inhibit ASCT2-mediated glutamine uptake in human cells, resulting in reduced tumor growth in xenograft models. This suggests that similar compounds could be leveraged for their ability to modulate glutamine-related pathways in cancer cells .

Wirkmechanismus

The mechanism by which Boc-(N-gamma-ethyl)-L-glutamine exerts its effects depends on its application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. The ethyl group at the gamma position can influence the compound’s reactivity and interaction with other molecules, affecting the overall synthesis process.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-L-glutamine: Similar in structure but lacks the gamma-ethyl group.

Fmoc-(N-gamma-ethyl)-L-glutamine: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.

Boc-(N-gamma-methyl)-L-glutamine: Similar but with a methyl group instead of an ethyl group at the gamma position.

Uniqueness

Boc-(N-gamma-ethyl)-L-glutamine is unique due to the presence of the gamma-ethyl group, which can significantly alter its chemical properties and reactivity compared to its analogs. This modification can enhance its utility in specific synthetic applications and research studies.

Biologische Aktivität

Boc-(N-gamma-ethyl)-L-glutamine, a derivative of the amino acid glutamine, has garnered attention in biochemical research due to its potential implications in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Glutamine and Its Derivatives

Glutamine is a non-essential amino acid that plays a crucial role in numerous physiological processes, including protein synthesis, nitrogen metabolism, and cellular signaling. It serves as a substrate for various metabolic pathways and is particularly important in the context of immune function and gut health . The modification of glutamine to create derivatives like this compound allows researchers to explore specific interactions and functionalities that may not be present in the unmodified amino acid.

The biological activity of this compound can be understood through its interaction with various metabolic pathways:

- Glutaminolysis : This process involves the conversion of glutamine to glutamate, which is essential for energy production and biosynthesis in cells. Research indicates that alterations in glutamine metabolism can influence tumorigenesis and metabolic health .

- Modulation of Immune Function : Glutamine is known to enhance the proliferation of lymphocytes and support the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) . Derivatives like this compound may exhibit similar immunomodulatory effects.

- Antioxidant Properties : Glutamine has been shown to have cytoprotective effects by reducing oxidative stress, which is critical during catabolic states . The ethyl modification may enhance these properties by influencing the compound's interaction with reactive oxygen species.

Case Studies

- Cancer Research : Studies have investigated the role of glutamine metabolism in cancer cells, emphasizing how inhibitors targeting glutaminase (GLS) can reprogram metabolic pathways to suppress tumor growth. The incorporation of modified glutamines like this compound into peptides may enhance their efficacy in such therapeutic contexts .

- Metabolic Health : A study highlighted that alterations in white adipocyte glutaminase activity could impact energy expenditure and metabolic health. The introduction of derivatives like this compound could provide insights into how modifications affect metabolic responses .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

(2S)-5-(ethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-5-13-9(15)7-6-8(10(16)17)14-11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)(H,14,18)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDKHNYMNZCKOS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.